One of the synthetic approaches for preparing N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide starts with 6-amino-7-hydroxy-3,4-dihydroquinazoline-4-ketone. This compound undergoes etherification with (S)-3-hydroxytetrahydrofuran, leading to the formation of 6-amino-7-[(S)-(tetrahydrofuran-3-yl)oxy]-3,4-dihydroquinazoline-4-ketone. Subsequent acylation with 4-(N,N-dimethylamino)-2-ene-butyryl chloride yields 6-{[4-(N,N-dimethylamino)-1-oxo-2-butene-1-yl]amino}-7-[(S)-(tetrahydrofuran-3-yl)oxy]-3,4-dihydroquinazoline-4-ketone. Finally, a condensation reaction with 4-fluoro-3-chloroaniline results in the formation of N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide. This multi-step synthetic route has been reported to be efficient and suitable for industrial scale-up. []
Molecular Structure Analysis
N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide consists of a quinazoline core fused to a dihydropyrimidinone ring. The molecule features a dimethyl carboxamide substituent at position 7 of the quinazoline ring. Detailed structural information including bond lengths, bond angles, and torsional angles can be obtained through computational methods such as density functional theory (DFT) calculations. These calculations can provide insights into the electronic properties and conformational preferences of the molecule. []
Mechanism of Action
N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is an analogue of the antitumor agents mitozolomide and temozolomide. [] These compounds belong to a class of DNA alkylating agents that exert their cytotoxic effects by causing DNA damage. While the specific mechanism of action of N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide has not been extensively studied, it is likely that it exerts its anticancer effects through a similar mechanism involving DNA alkylation. []
Related Compounds
6-Amino-7-hydroxy-3,4-dihydroquinazoline-4-ketone
Compound Description: This compound is a synthetic intermediate used in the preparation of afatinib, a tyrosine kinase inhibitor used to treat certain types of non-small cell lung cancer.
Relevance: 6-Amino-7-hydroxy-3,4-dihydroquinazoline-4-ketone shares the core 3,4-dihydroquinazoline-4-one structure with N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide. The primary difference lies in the substitution at the 6 and 7 positions. While the related compound has an amino group at the 6-position and a hydroxy group at the 7-position, the main compound features a carboxamide group at the 7-position.
Afatinib
Compound Description: Afatinib is an irreversible ErbB family blocker that inhibits signaling through the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), ErbB3, and ErbB4. It is used to treat certain types of non-small cell lung cancer that have specific EGFR gene mutations.
Relevance: Afatinib is synthesized using 6-Amino-7-hydroxy-3,4-dihydroquinazoline-4-ketone as a starting material. This synthetic precursor, as described above, shares the core 3,4-dihydroquinazoline-4-one structure with N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, making afatinib indirectly related to the main compound through a shared synthetic pathway.
Compound Description: This compound, also known as DCMCIT, is an analogue of the antitumor drugs mitozolomide and temozolomide. It exhibits antitumor activity and is being investigated for its potential therapeutic applications.
Relevance: 3-(2-Chloroethyl)-N,N-dimethyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide features a carboxamide group at the 8-position of its imidazotetrazinone ring system. This structural feature makes it analogous to N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, which also possesses a carboxamide group at the 7-position of its quinazoline ring. Both compounds are cyclic amides, suggesting potential similarities in their chemical reactivity and possibly biological activity.
Mitozolomide and Temozolomide
Compound Description: Mitozolomide and temozolomide are imidazotetrazine derivatives that act as alkylating agents. They are used in the treatment of various types of cancer, including brain tumors and malignant melanoma.
Relevance: Both mitozolomide and temozolomide are structurally analogous to 3-(2-Chloroethyl)-N,N-dimethyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide (DCMCIT). As DCMCIT is structurally related to N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide through the shared carboxamide functionality and cyclic amide structure, mitozolomide and temozolomide can be considered indirectly related compounds to the main compound.
Compound Description: This compound, also known as ZM214888, is a potent inhibitor of thymidylate synthase (TS). It exhibits significant cytotoxic activity against murine tumor cell lines and relies on the reduced folate carrier for cellular entry.
Relevance: N-[4-[N-[(3,4-Dihydro-2,7-dimethyl-4-oxo-6-quinazolinyl)methyl]-N-prop-2-ynylamino]-2-fluorobenzoyl]-L-glutamic Acid shares the core 3,4-dihydroquinazoline-4-one structure with N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide. The key difference between the two compounds lies in their substituents at the 6 and 7 positions. ZM214888 has a complex side chain incorporating a glutamic acid moiety at the 6-position, while the main compound has a carboxamide group at the 7-position.
Compound Description: This compound, also known as ZD9331, is a non-polyglutamatable thymidylate synthase (TS) inhibitor developed as a potential antitumor agent. It exhibits increased potency as an inhibitor of isolated TS and is currently undergoing phase I clinical trials.
Relevance: (S)-2-[4-[N-[(3,4-Dihydro-2,7-dimethyl-4-oxo-6-quinazolinyl)methyl]-N-prop-2-ynylamino]-2-fluorobenzamido]-4-(1H-1,2,3,4-tetrazol-5-yl)butyric Acid belongs to the same series of quinazoline-based TS inhibitors as ZM214888. Similar to ZM214888, it is structurally related to N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide through the shared 3,4-dihydroquinazoline-4-one core, but differs in the substituents at the 6 and 7 positions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.